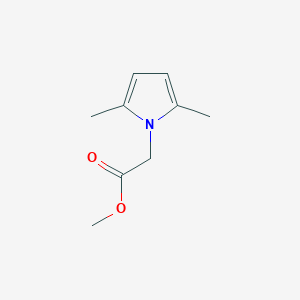![molecular formula C7H12ClF2N B6602597 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride CAS No. 2227205-66-3](/img/structure/B6602597.png)
5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluoro-2-azabicyclo[2.2.2]octane hydrochloride (DFBAH) is a difluorobicyclic compound that is used as an intermediate in organic synthesis. It is a versatile reagent for a variety of reactions, such as the synthesis of various heterocyclic compounds and the synthesis of fluorinated compounds. It is an important chemical building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of scientific applications. It is used as a reagent in organic synthesis for the preparation of heterocyclic compounds, fluorinated compounds, and other specialty chemicals. It is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride is used in the synthesis of a variety of fluorinated compounds, such as fluorinated alcohols and amines.
Mecanismo De Acción
5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride is a versatile reagent for a variety of reactions. It is used as a catalyst in the synthesis of heterocyclic compounds, fluorinated compounds, and other specialty chemicals. The mechanism of action of 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride is based on its ability to react with a variety of substrates, resulting in the formation of a difluoroboronate intermediate. This intermediate is then hydrolyzed to give the desired product.
Biochemical and Physiological Effects
5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic, non-carcinogenic, and non-mutagenic when tested in a variety of animal models. Furthermore, 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride has been found to have no effect on the activity of enzymes and no effect on the activity of hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride has several advantages when used in lab experiments. It is a stable, non-toxic, and non-carcinogenic reagent that can be used in a variety of reactions. Additionally, 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride is relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. It is not compatible with all substrates, and it can be difficult to remove from the reaction mixture.
Direcciones Futuras
The use of 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride as a reagent in organic synthesis will continue to be explored. In particular, its use in the synthesis of heterocyclic compounds and fluorinated compounds will be studied further. Additionally, research into the potential biochemical and physiological effects of 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride will be conducted. Finally, the development of new methods for the synthesis of 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride will be explored.
Métodos De Síntesis
5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride can be synthesized by several methods. The most common method is the reaction of 5-chloro-2-fluoro-1-methyl-1H-benzimidazole with difluoroborane (B2F4) in the presence of a base. This reaction produces a difluoroboronate intermediate, which is then hydrolyzed to give the desired 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride. Other methods for the synthesis of 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride include the reaction of 2-azabicyclo[2.2.2]octane with difluoroborane, and the reaction of 5-chloro-2-fluoro-1-methyl-1H-benzimidazole with difluoroborane in the presence of a base.
Propiedades
IUPAC Name |
5,5-difluoro-2-azabicyclo[2.2.2]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-6-2-1-5(7)4-10-6;/h5-6,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNQNXQQIINRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CC2(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-2-azabicyclo[2.2.2]octane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)



![2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6602619.png)